![molecular formula C13H18ClNO4S B5134835 4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B5134835.png)
4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine
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Description
“4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine” is a chemical compound with the molecular formula C13H18ClNO4S . It has an average mass of 319.804 Da and a monoisotopic mass of 319.064514 Da .
Molecular Structure Analysis
The molecular structure of “4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine” consists of a morpholine ring which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. This ring is sulfonylated at the 4-position with a 5-chloro-2-propoxyphenyl group .Scientific Research Applications
Antibacterial Agents
The chloro and propoxyphenyl groups attached to the sulfonyl morpholine structure can be optimized to increase antibacterial activity. Research suggests that variations in the N’-substituents of similar structures have shown different levels of antibacterial efficacy, indicating the potential for this compound to serve as a base for developing new antibacterial drugs .
Antifungal and Antiprotozoal Applications
Compounds with a pyrrole subunit, which is structurally similar to the morpholine ring, have been found to possess antifungal and antiprotozoal properties. By extension, 4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine could be investigated for its efficacy against fungal and protozoal infections .
ADME/Tox Optimization
The introduction of heteroatomic fragments like those in this compound is a strategy used to modify physicochemical parameters for optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles in drug candidates. This compound could be used to improve the pharmacokinetic properties of new drugs .
properties
IUPAC Name |
4-(5-chloro-2-propoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-2-7-19-12-4-3-11(14)10-13(12)20(16,17)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRSPJPMMAXKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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